Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC16523613
Molecular Formula: C10H12N3NaO7
Molecular Weight: 309.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N3NaO7 |
|---|---|
| Molecular Weight | 309.21 g/mol |
| IUPAC Name | sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C10H13N3O7.Na/c11-7-3(9(17)18)1-13(10(19)12-7)8-6(16)5(15)4(2-14)20-8;/h1,4-6,8,14-16H,2H2,(H,17,18)(H2,11,12,19);/q;+1/p-1 |
| Standard InChI Key | POPNOGSMXZYUNX-UHFFFAOYSA-M |
| Canonical SMILES | C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The compound’s systematic name, Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate, provides a precise description of its structure. The pyrimidine ring is substituted at position 1 with a 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl group, at position 4 with an amino group, and at position 5 with a carboxylate moiety. The sodium counterion enhances solubility in aqueous environments, a critical feature for biological applications.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₇Na |
| Molar Mass (g/mol) | 304.23 |
| IUPAC Name | Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate |
Stereochemical Considerations
The oxolane (tetrahydrofuran) ring adopts a specific chair conformation, with hydroxyl groups at positions 3 and 4 contributing to hydrogen-bonding networks. The stereochemistry of the hydroxymethyl group at position 5 influences interactions with biological targets, as seen in structurally analogous compounds from recent patents . For example, patent WO2024012272A1 describes pyrimidine derivatives with similar stereochemical profiles used in lipid nanoparticle formulations, highlighting the importance of spatial arrangement in drug delivery .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis involves multi-step organic reactions starting from pyrimidine precursors. A typical route includes:
-
Functionalization of the pyrimidine ring: Introduction of the amino group at position 4 via nucleophilic substitution.
-
Glycosylation: Attachment of the oxolane moiety using a protected ribose derivative under Mitsunobu conditions.
-
Carboxylation: Installation of the carboxylate group at position 5 through oxidation of a methyl group.
-
Deprotection and purification: Removal of protecting groups and isolation via column chromatography.
Industrial Manufacturing Challenges
Industrial production requires optimization of yield and purity. Patent US9464124B2 notes that related pyrimidine derivatives are synthesized using continuous flow reactors to enhance reaction control, a method potentially applicable to this compound . Key challenges include minimizing side reactions at the hydroxyl-rich oxolane ring and ensuring consistent stereochemical outcomes.
Physicochemical Properties
Solubility and Stability
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Water Solubility | >50 mg/mL (25°C) |
| logP (Octanol-Water) | -1.2 (predicted) |
| pKa | 3.8 (carboxylate), 9.1 (amino) |
| Melting Point | Decomposes above 200°C |
Spectroscopic Characterization
-
UV-Vis: λₘₐₓ = 265 nm (π→π* transition of the pyrimidine ring).
-
¹H NMR (D₂O): δ 8.12 (s, 1H, H-6), 5.92 (d, 1H, H-1'), 4.10–3.50 (m, oxolane protons).
| Application | Mechanism | Current Status |
|---|---|---|
| Anticancer | DHFR inhibition | Preclinical validation |
| Antiviral | Polymerase binding | In silico modeling |
| Antibiotic Adjuvant | Biofilm disruption | Early-stage research |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors. Its carboxylate group enables salt bridge formation with lysine residues in ATP-binding pockets, as demonstrated in molecular docking studies.
Nucleic Acid Analog Synthesis
Patent US9464124B2 highlights the use of similar pyrimidine derivatives in mRNA vaccines, suggesting potential utility in codon-optimized therapeutic nucleic acids . The oxolane moiety’s hydroxyl groups may participate in hydrogen bonding with phosphate backbones, enhancing duplex stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume